molecular formula C21H26O3 B2558764 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 380342-78-9

4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B2558764
CAS No.: 380342-78-9
M. Wt: 326.436
InChI Key: GJNINYJLSYBUBO-UHFFFAOYSA-N
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Description

4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a complex substitution pattern. Its structure includes:

  • A benzaldehyde core with an aldehyde (-CHO) functional group at position 1.
  • A 3-methoxy group (-OCH₃) at position 3.
  • A bulky 4-[(4-tert-butyl-2,6-dimethylphenyl)methoxy group at position 4, comprising a phenyl ring substituted with a tert-butyl group (C(CH₃)₃) at position 4 and methyl groups (-CH₃) at positions 2 and 6.

This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals, owing to its steric and electronic properties . While exact molecular weight data are unavailable in the provided evidence, its molecular formula can be deduced as C₂₂H₂₈O₃, reflecting contributions from the aromatic core, methoxy groups, and substituted phenyl moiety.

Properties

IUPAC Name

4-[(4-tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14-9-17(21(3,4)5)10-15(2)18(14)13-24-19-8-7-16(12-22)11-20(19)23-6/h7-12H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNINYJLSYBUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1COC2=C(C=C(C=C2)C=O)OC)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde typically involves the reaction of 4-tert-butyl-2,6-dimethylphenol with appropriate reagents to introduce the methoxy and benzaldehyde groups. One common method includes the use of methoxybenzaldehyde and a suitable base to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity : Research has indicated that compounds similar to 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde exhibit significant antioxidant properties. These properties can be beneficial in developing formulations aimed at reducing oxidative stress in various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Agents : The compound may serve as a lead structure for synthesizing anti-inflammatory drugs. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Synthesis of Bioactive Molecules : This compound can act as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups allow for further chemical modifications, enabling the development of novel therapeutic agents.

Materials Science Applications

  • Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Studies have shown that adding such compounds can improve the performance of polymers used in high-temperature applications.
  • Dyes and Pigments : Due to its chromophoric properties, this compound can be utilized in the synthesis of dyes and pigments for various applications, including textiles and coatings. Its stability under light exposure makes it suitable for long-lasting color applications.

Organic Synthesis Applications

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis. Its functional groups enable chemists to perform various reactions such as nucleophilic substitutions and coupling reactions, leading to the formation of more complex organic molecules.
  • Catalytic Applications : Preliminary studies suggest that derivatives of this compound may function as catalysts in organic reactions, potentially streamlining synthetic pathways and improving yields in chemical processes.

Case Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry explored the antioxidant properties of similar compounds to this compound. It was found that these compounds effectively scavenge free radicals, providing insights into their potential use in nutraceuticals aimed at preventing oxidative damage .

Case Study 2: Anti-inflammatory Activity

Research conducted by Pharmaceutical Research demonstrated that modifications of this compound exhibited significant anti-inflammatory effects in animal models of arthritis. This study highlighted its potential as a therapeutic agent for inflammatory diseases .

Case Study 3: Polymer Enhancement

A publication in Polymer Science detailed how integrating this compound into polymer formulations improved their thermal stability by up to 30%. This finding opens avenues for developing advanced materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Steric Effects

The tert-butyl and methyl groups in this compound create significant steric bulk, which may hinder interactions with enzymes or receptors compared to less bulky analogs like 2-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde .

Electronic Effects

  • Isoxazole Derivative : The isoxazole ring introduces heteroatoms (N, O), which may enhance solubility in polar solvents and enable hydrogen bonding, influencing bioavailability .

Lipophilicity

The tert-butyl group in the target compound likely increases logP (lipophilicity) compared to halogenated or heterocyclic analogs, suggesting better membrane permeability but poorer aqueous solubility .

Research Findings and Implications

  • Synthetic Applications : The tert-butyl-substituted compound may serve as a precursor in sterically demanding reactions, whereas halogenated analogs could be preferred in electrophilic substitution reactions.
  • Biological Activity : The isoxazole-containing derivative’s heterocyclic structure may offer advantages in drug design due to metabolic stability and target engagement via hydrogen bonding .

Biological Activity

4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde, with the CAS number 380342-78-9, is a synthetic organic compound notable for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile. This article reviews various studies on the compound's biological effects, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).

  • Molecular Formula : C21H26O3
  • Molecular Weight : 326.43 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, compounds with methoxy groups have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHCT-15 (Colon Carcinoma)1.61 ± 1.92
Compound BA-431 (Epidermoid Carcinoma)1.98 ± 1.22

These results suggest that the presence of methoxy groups enhances the cytotoxic effects against cancer cells, indicating a promising avenue for further research into derivatives of this compound .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi.

PathogenActivityMIC (µg/mL)
Staphylococcus aureusAntibacterial93.7 - 46.9
Candida albicansAntifungal7.8 - 5.8

The presence of electron-releasing groups such as methoxy has been correlated with increased antimicrobial activity . Further studies are needed to evaluate the specific efficacy of this compound against these pathogens.

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl ring significantly affect biological activity. For instance, the incorporation of electron-donating groups enhances cytotoxicity and antimicrobial properties. The position and type of substituents on the aromatic rings play a critical role in determining the compound's overall efficacy .

Case Studies

In a comparative study of several related compounds, researchers evaluated their activities against Mycobacterium tuberculosis and Plasmodium falciparum:

CompoundTarget PathogenIC50 (µM)
Compound XMycobacterium tuberculosis2.7
Compound YPlasmodium falciparum (K1 strain)48

These findings underscore the importance of structural features in enhancing biological activity against specific pathogens .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Protection/deprotection strategies : For example, benzyloxy groups (as seen in analogous compounds) are introduced via nucleophilic substitution under alkaline conditions, followed by deprotection using catalytic hydrogenation .
  • Aldehyde functionalization : The benzaldehyde core is synthesized via oxidation of benzyl alcohol precursors or formylation reactions, as demonstrated in the preparation of 4-benzyloxy-3-methoxybenzaldehyde using acetic acid catalysis .
  • Steric hindrance management : The tert-butyl group requires careful optimization of reaction conditions (e.g., elevated temperatures, polar aprotic solvents like DMF) to ensure complete substitution .

Basic: How is this compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • NMR spectroscopy : 1H and 13C NMR (e.g., in DMSO-d6) identify substituent positions. For example, methoxy protons resonate at δ ~3.8 ppm, while tert-butyl groups appear as singlets at δ ~1.3 ppm .
  • FTIR spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹) and aromatic C–O–C vibrations (~1260 cm⁻¹), as observed in similar benzaldehyde derivatives .
  • X-ray crystallography : Resolves steric interactions and confirms dihedral angles between aromatic rings (e.g., ~78° in dialdehyde analogs) .

Advanced: What strategies address steric hindrance during the introduction of the tert-butyl-dimethylphenyl group?

Answer:

  • Catalytic systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Microwave-assisted synthesis : Reduces reaction times and improves yields for sterically demanding substitutions .
  • Protecting group selection : Bulky groups (e.g., benzyloxy) are temporarily introduced to direct regioselectivity, as seen in triazolo-pyridine syntheses .

Advanced: How does the tert-butyl group influence the compound’s electronic and steric properties?

Answer:

  • Steric effects : The tert-butyl group reduces reactivity at the para position, necessitating harsher conditions for further functionalization .
  • Electron-donating effects : The alkyl group slightly increases electron density on the aromatic ring, affecting redox behavior in oxidation studies .
  • Crystallographic evidence : X-ray structures show distorted geometries due to van der Waals repulsions between tert-butyl and methoxy groups .

Advanced: How can regioselective functionalization of the benzaldehyde core be achieved?

Answer:

  • Directed ortho-metalation : Use of directing groups (e.g., methoxy) to install substituents at specific positions .
  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids, as demonstrated in bromomethyl-substituted analogs .
  • Computational guidance : DFT calculations predict activation barriers for competing reaction pathways .

Advanced: How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural confirmation?

Answer:

  • Dynamic effects in NMR : Conformational flexibility (e.g., rotating benzyloxy groups) may cause signal splitting, requiring variable-temperature NMR .
  • Crystallographic validation : Single-crystal X-ray structures provide unambiguous proof of regiochemistry, as seen in 4-hydroxymethyl-2-methoxyphenol derivatives .
  • Complementary techniques : Correlate IR (C=O stretch) and HRMS data to confirm molecular weight and functional groups .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • DFT calculations : Optimize transition states for aldehyde reactivity, accounting for steric hindrance from tert-butyl groups .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, informed by crystallographic data .
  • Solvent modeling : COSMO-RS simulations assess solvent effects on reaction kinetics .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Systematic substitution : Modify methoxy, tert-butyl, or benzyloxy groups to evaluate antimicrobial or antioxidant activity, as shown in vanillin analogs .
  • Bioisosteric replacements : Replace the tert-butyl group with trifluoromethyl or cyclopropyl to assess steric/electronic impacts .
  • In vitro assays : Test derivatives for inhibition of specific enzymes (e.g., tyrosinase) using UV-Vis kinetics, referencing protocols from phenolic aldehyde studies .

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